Methyl 3-sec-butyl-3-methylglycidate
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Overview
Description
Methyl 3-sec-butyl-3-methylglycidate is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is known for its unique structure, which includes a glycidate moiety. This compound is often used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Methyl 3-sec-butyl-3-methylglycidate typically involves the Darzens reaction, a well-known method for forming glycidic esters . This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of a base. The reaction conditions often include the use of strong bases such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out at low temperatures to ensure high yields and purity .
Chemical Reactions Analysis
Methyl 3-sec-butyl-3-methylglycidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Scientific Research Applications
Methyl 3-sec-butyl-3-methylglycidate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Researchers use this compound to study enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of Methyl 3-sec-butyl-3-methylglycidate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of different metabolites. The pathways involved often include oxidation and reduction reactions, which are catalyzed by specific enzymes .
Comparison with Similar Compounds
Methyl 3-sec-butyl-3-methylglycidate can be compared with other glycidate esters, such as ethyl glycidate and butyl glycidate. While these compounds share similar structural features, this compound is unique due to its sec-butyl and methyl substituents, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
72569-66-5 |
---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 3-butan-2-yl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-5-6(2)9(3)7(12-9)8(10)11-4/h6-7H,5H2,1-4H3 |
InChI Key |
YXFJXZHEINXRQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(C(O1)C(=O)OC)C |
Origin of Product |
United States |
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